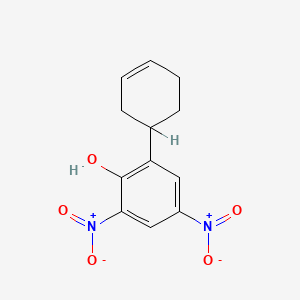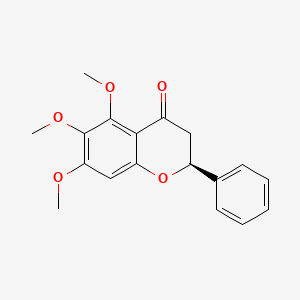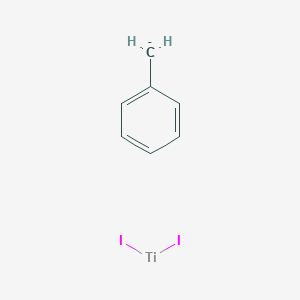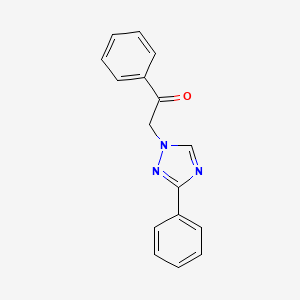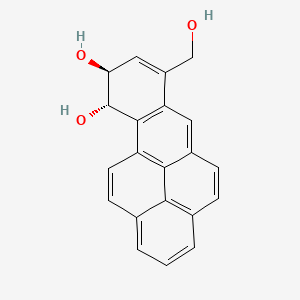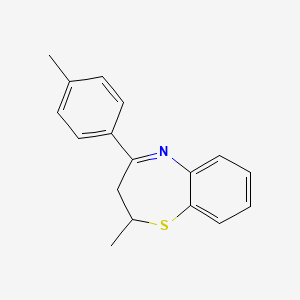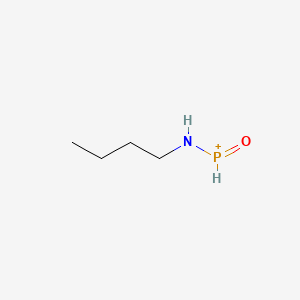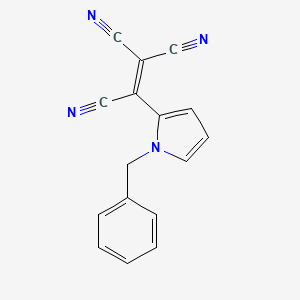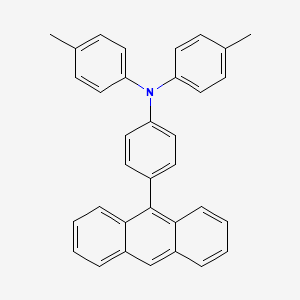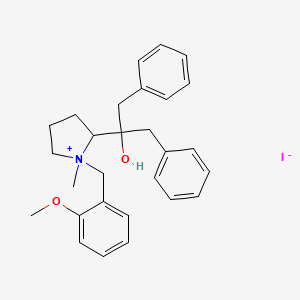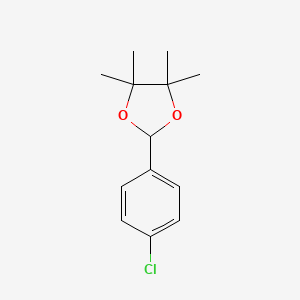
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is a phenolic lipid compound with a complex structure that includes a long heptadecyl chain and a pentylamino group attached to a benzenediol core. This compound is known for its amphiphilic properties, making it an interesting subject for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced hydroquinones, and substituted phenolic compounds .
Applications De Recherche Scientifique
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic lipids and their interactions with other molecules.
Biology: The compound’s amphiphilic nature allows it to incorporate into biological membranes, making it useful for studying membrane dynamics and interactions.
Medicine: Its potential antioxidant and cytostatic properties are being explored for therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-Heptadecyl-5-(pentylamino)-1,2-benzenediol involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in cell signaling pathways. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Heptadecyl-5-methoxyphenol: This compound has a methoxy group instead of a pentylamino group and exhibits similar amphiphilic properties.
5-Heptadeca-trienylresorcinol: This compound has a trienyl chain and is known for its potent biological activities.
Uniqueness
3-Heptadecyl-5-(pentylamino)-1,2-benzenediol is unique due to its specific structural features, such as the combination of a long heptadecyl chain and a pentylamino group, which confer distinct chemical and biological properties. Its ability to incorporate into membranes and interact with proteins makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
75776-36-2 |
|---|---|
Formule moléculaire |
C28H51NO2 |
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
3-heptadecyl-5-(pentylamino)benzene-1,2-diol |
InChI |
InChI=1S/C28H51NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-26(24-27(30)28(25)31)29-22-20-6-4-2/h23-24,29-31H,3-22H2,1-2H3 |
Clé InChI |
IOAOKJCAWRHCBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)NCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


